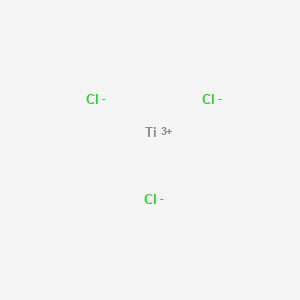
Titanous chloride
Descripción general
Descripción
Titanium(III) trichloride is an inorganic compound with the chemical formula TiCl₃. It is one of the most common halides of titanium and is known for its red-violet crystalline appearance. This compound is highly hygroscopic and soluble in water, acetone, and acetonitrile. Titanium(III) trichloride is an important catalyst in the production of polyolefins and has various applications in scientific research and industry .
Métodos De Preparación
Titanium(III) trichloride can be synthesized through several methods:
- One common method involves reducing titanium tetrachloride (TiCl₄) with hydrogen at temperatures ranging from 500 to 800°C. The reaction is as follows:
Reduction of Titanium Tetrachloride: 2TiCl4+H2→2TiCl3+2HCl
Aplicaciones Científicas De Investigación
Catalytic Applications
Polyolefin Production:
Titanous chloride serves as a crucial catalyst in the Ziegler-Natta polymerization process, which is fundamental for producing polyolefins like polyethylene. The effectiveness of this compound as a catalyst depends on its polymorphic form (α, β, γ, δ) and the method of preparation. The α-form is typically the most effective for industrial applications due to its higher catalytic activity .
Organic Synthesis:
In organic chemistry, this compound acts as a reducing agent in various reactions. It facilitates reductive coupling reactions and reduces oximes to imines, making it valuable in synthetic pathways for pharmaceuticals and fine chemicals. Additionally, it can reduce nitrates to ammonium ions, allowing for sequential analysis in environmental monitoring .
Environmental Applications
Desulfurization of Coal:
this compound has been investigated for its role in the desulfurization of coal. Aqueous solutions of this compound can effectively liberate hydrogen sulfide from coal-water slurries at ambient temperatures, converting this compound into titanium oxides in the process. This application is particularly relevant for reducing sulfur emissions from coal combustion .
Flue Gas Treatment:
The compound has also been explored for its potential in flue gas desulfurization processes. By treating flue gases with this compound, sulfur compounds can be removed efficiently, contributing to cleaner air and compliance with environmental regulations .
Recycling and Resource Recovery
Recycling Titanium Metal Scraps:
Recent studies have demonstrated that this compound can be utilized in recycling processes for titanium metal scraps. The compound can facilitate the recovery of titanium from waste materials through selective chlorination reactions. This approach not only recycles valuable metals but also minimizes waste generation .
Chlorination Processes:
this compound is involved in chlorination processes that enhance the manufacturing efficiency of titanium tetrachloride (TiCl₄) from titanium ores. The efficiency of these processes is influenced by the porosity of the ore used, with synthetic rutile showing superior performance compared to natural rutile due to its higher porosity .
Case Studies
Análisis De Reacciones Químicas
Redox Reactions
TiCl₃ acts as a potent reducing agent in both aqueous and non-aqueous environments:
Thermal Decomposition and Disproportionation
Thermal treatment induces structural changes and redox disproportionation:
Hydrolysis and Aqueous Reactivity
TiCl₃ reacts vigorously with water, influenced by temperature and pH:
Coordination Chemistry
TiCl₃ forms stable complexes with Lewis bases, altering its electronic and catalytic properties:
Reactions with Metals and Halides
TiCl₃ participates in metal displacement and halide-exchange reactions:
Propiedades
Fórmula molecular |
Cl3Ti |
|---|---|
Peso molecular |
154.22 g/mol |
Nombre IUPAC |
titanium(3+);trichloride |
InChI |
InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 |
Clave InChI |
YONPGGFAJWQGJC-UHFFFAOYSA-K |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Ti+3] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














